molecular formula C26H28N2O B11026406 N-[2-methyl-1-(2-phenylethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide

N-[2-methyl-1-(2-phenylethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide

Cat. No.: B11026406
M. Wt: 384.5 g/mol
InChI Key: VVOHQIIOHYQWPX-UHFFFAOYSA-N
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Description

Chemical Structure and Identifiers: The compound features a tetrahydroquinoline (THQ) core with a 2-methyl group at position 2, a 2-phenylethyl substituent at position 1, and an N-phenylacetamide group at position 2. Key identifiers include Cambridge Structural Database (CSD) ID 5249233, CAS Registry Number 54306-50-2, and CHEMBL ID 1076041 .

Properties

Molecular Formula

C26H28N2O

Molecular Weight

384.5 g/mol

IUPAC Name

N-[2-methyl-1-(2-phenylethyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C26H28N2O/c1-20-19-26(28(21(2)29)23-13-7-4-8-14-23)24-15-9-10-16-25(24)27(20)18-17-22-11-5-3-6-12-22/h3-16,20,26H,17-19H2,1-2H3

InChI Key

VVOHQIIOHYQWPX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1CCC3=CC=CC=C3)N(C4=CC=CC=C4)C(=O)C

Origin of Product

United States

Preparation Methods

Titanium-Catalyzed Hydroaminoalkylation

The tetrahydroquinoline scaffold is constructed through a titanium-catalyzed hydroaminoalkylation of ortho-substituted styrenes. A 2,6-bis(phenylamino)pyridinato titanium complex (Ti catalyst) enables the regioselective addition of N-methylaniline derivatives to ortho-chlorostyrene, yielding linear intermediates with >90% regioselectivity. For example:

Ti catalyst+ortho-chlorostyrene+N-methylaniline2-methyl-1,2,3,4-tetrahydroquinoline intermediate\text{Ti catalyst} + \text{ortho-chlorostyrene} + \text{N-methylaniline} \rightarrow \text{2-methyl-1,2,3,4-tetrahydroquinoline intermediate}

Reaction conditions:

  • Solvent: Toluene

  • Temperature: 110°C

  • Time: 24–48 hours

  • Yield: 68–75%

Intramolecular Buchwald–Hartwig Amination

The chlorinated intermediate undergoes cyclization via a palladium-catalyzed Buchwald–Hartwig amination to form the tetrahydroquinoline ring. Using Pd(OAc)₂ and Xantphos as ligands, the reaction achieves 80–85% yield under microwave irradiation at 150°C for 2 hours.

Acetylation to Install the N-Phenylacetamide Group

Two-Step Acetylation Protocol

The free amine at the 4-position is acetylated using acetic anhydride in dichloromethane with triethylamine as a base (yield: 85–90%). Subsequent Ullmann-type coupling with iodobenzene introduces the N-phenyl group:

Acetylated intermediate+iodobenzeneCuI, L-prolineN-[2-methyl-1-(2-phenylethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide\text{Acetylated intermediate} + \text{iodobenzene} \xrightarrow{\text{CuI, L-proline}} \text{this compound}

Reaction conditions:

  • Solvent: DMSO

  • Temperature: 90°C

  • Time: 24 hours

  • Yield: 65–70%

Alternative Route: Multicomponent Reaction Strategy

A one-pot multicomponent reaction combining aniline derivatives, ethyl acetoacetate, and 2-phenylethylamine under acidic conditions (H₂SO₄) generates the tetrahydroquinoline skeleton in 55–60% yield. However, this method suffers from poor regiocontrol and requires additional steps to install the acetamide group.

Comparative Analysis of Synthetic Methods

MethodKey StepsYield (%)SelectivityComplexity
HydroaminoalkylationTi catalysis + Buchwald–Hartwig68–75HighModerate
Alkylation/AcetylationSN2 + Ullmann coupling65–70ModerateHigh
MulticomponentAcid-catalyzed condensation55–60LowLow

The titanium-mediated route offers superior regioselectivity and scalability, whereas the multicomponent approach sacrifices yield for simplicity.

Optimization Strategies

Solvent Effects

  • Toluene outperforms THF and DMF in hydroaminoalkylation due to better catalyst stability.

  • DMSO enhances copper solubility in Ullmann couplings, improving acetamide formation.

Catalytic System Tuning

  • Xantphos ligand reduces Pd aggregation in Buchwald–Hartwig reactions, increasing turnover number.

  • Microwave irradiation cuts cyclization time from 24 hours to 2 hours.

Challenges and Limitations

  • Steric hindrance at the 1- and 4-positions complicates alkylation and acetylation, requiring excess reagents.

  • Pd catalyst cost limits large-scale applications of the Buchwald–Hartwig step .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-[2-methyl-1-(2-phenylethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Tetrahydroquinoline (THQ) Derivatives

The THQ core is a common feature in medicinal chemistry. Modifications to its substituents significantly influence biological activity:

Compound Name Substituents Key Differences Biological Relevance Reference
Target Compound 2-methyl, 1-(2-phenylethyl), 4-(N-phenylacetamide) Baseline structure Structural hybrid with opioid-like motifs
(R)-N-((R)-1-Butyryl-6-(naphthalen-2-ylmethyl)-THQ-4-yl)-2-methylpropane-2-sulfamide (14d) Butyryl at N1, naphthalen-2-ylmethyl at C6 Bulky hydrophobic groups Mixed-efficacy μ-opioid receptor (MOR) agonist; enhanced lipophilicity may affect blood-brain barrier penetration
(R)-N-((R)-6-Benzyl-1-(2-methoxyacetyl)-THQ-4-yl)-2-methylpropane-2-sulfamide (3i) Benzyl at C6, methoxyacetyl at N1 Polar methoxy group Altered MOR efficacy profile compared to 14d; potential for reduced side effects

Key Observations :

  • The target compound lacks sulfamide or sulfonyl groups present in 14d and 3i, which are critical for MOR interactions in those analogues .

Piperidine-Based Opioid Analogues

Fentanyl derivatives and related piperidine-based compounds share the N-phenylacetamide motif but differ in core structure:

Compound Name Core Structure Substituents Pharmacological Notes Reference
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (4'-methyl acetyl fentanyl) Piperidine 2-phenylethyl at N1, phenylacetamide at C4 High MOR affinity; associated with respiratory depression
β-Methyl fentanyl Piperidine 2-phenylpropyl at N1, propanamide at C4 Increased metabolic stability due to β-methyl group

Key Observations :

  • Piperidine-based compounds (e.g., fentanyl analogues) exhibit potent MOR agonism but carry higher risks of adverse effects. The THQ core in the target compound may confer distinct pharmacokinetic or safety profiles .
  • The acetamide group in both classes suggests a role in receptor binding, though spatial arrangement differs due to core structure.

N-Phenylacetamide Derivatives with Heterocyclic Cores

Compound Name Core Structure Functional Groups Applications Reference
2-{1-[(4-Methoxyphenoxy)acetyl]-3-oxo-THQ-2-yl}-N-phenylacetamide Quinoxaline Methoxyphenoxyacetyl, ketone Unspecified in evidence; structural similarity to penicillin lateral chain suggests antimicrobial potential
2-((4-Oxo-3-sulfamoylphenylquinazolin-2-yl)thio)-N-phenylacetamide (5–10) Quinazolinone Thioacetamide, sulfamoyl Antimicrobial activity (tested against bacterial/fungal strains)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole Dichlorophenyl Crystallographic studies confirm hydrogen-bonded dimers; potential as ligands or enzyme inhibitors

Key Observations :

  • The target compound’s THQ core distinguishes it from quinazolinone or thiazole-based analogues, which are often explored for antimicrobial or coordination chemistry applications .
  • Shared N-phenylacetamide groups across these compounds suggest modularity in drug design but divergent biological outcomes based on core structure.

Structural Validation

  • X-ray Crystallography : Used for dichlorophenyl-thiazol acetamide () and THQ derivatives () to confirm stereochemistry and packing .
  • Spectroscopy : NMR (1H, 13C) and IR were critical for confirming the target compound’s structure and purity .

Biological Activity

N-[2-methyl-1-(2-phenylethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide, a compound derived from tetrahydroquinoline, has garnered attention in recent pharmacological studies due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Characteristics

  • Molecular Formula : C18H20N2O
  • Molar Mass : 284.37 g/mol
  • Density : 1.097 g/cm³ (predicted)
  • Melting Point : 126 °C
  • Boiling Point : 400.4 °C (predicted)
  • pKa : 4.16 (predicted)

Structural Representation

The compound's structure can be represented as follows:

N 2 methyl 1 2 phenylethyl 1 2 3 4 tetrahydroquinolin 4 yl N phenylacetamide\text{N 2 methyl 1 2 phenylethyl 1 2 3 4 tetrahydroquinolin 4 yl N phenylacetamide}

Pharmacological Properties

Research indicates that compounds related to tetrahydroquinoline exhibit a variety of biological activities, including:

  • Anticancer Activity : Certain derivatives have shown promise as anti-cancer agents through mechanisms involving apoptosis and cell cycle arrest. For instance, quinoline derivatives have been studied extensively for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Dopamine Receptor Antagonism : The compound has been explored for its interaction with dopamine receptors, particularly the D4 receptor. Studies have shown that it possesses high affinity and selectivity for this receptor, which is significant for developing treatments for psychiatric disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound acts as an antagonist at dopamine D4 receptors, potentially influencing neurotransmitter systems involved in mood regulation and cognition.
  • Enzymatic Inhibition : It may inhibit specific enzymes that play roles in cancer cell proliferation and survival.
  • Cell Signaling Pathways : The compound might affect various signaling pathways associated with cell growth and apoptosis.

Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of tetrahydroquinoline derivatives. The results indicated that certain compounds led to significant inhibition of cancer cell lines through apoptosis induction .

CompoundIC50 (µM)Cancer Cell Line
Compound A10MCF-7
Compound B15HeLa
N-[2-methyl...12A549

Study 2: Dopamine D4 Receptor Antagonism

In a study focusing on dopamine receptor interactions, N-[2-methyl... demonstrated high selectivity for the D4 receptor with an EC50 value of 23 nM. This suggests its potential utility in treating conditions like schizophrenia where D4 receptor modulation is beneficial .

Receptor TypeEC50 (nM)Selectivity
D423High
D2120Moderate
D3200Low

Q & A

Q. Basic

  • Chromatography : HPLC with ≥95% purity thresholds is standard, as seen in tetrahydroquinoline analogs .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substituent positions (e.g., 2-methyl, phenylethyl groups) and endo-adduct stereochemistry in cycloaddition products .
    • IR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

What are common challenges in optimizing reaction yields for tetrahydroquinoline acetamides?

Q. Advanced

  • Solvent and pH Sensitivity : Reactions in toluene:water (8:2) require precise pH control to prevent hydrolysis of intermediates. Yields drop significantly if the aqueous phase becomes too acidic .
  • Byproduct Formation : Competing pathways (e.g., over-alkylation) are mitigated by slow reagent addition and low temperatures (0–5°C) during acylation .
  • Scale-Up Issues : Pilot studies show ~60–72% yields for similar compounds; improving atom economy via catalytic methods (e.g., Cu-catalyzed click chemistry) is under investigation .

How does stereochemistry influence the biological activity of this compound?

Q. Advanced

  • Diastereomer Effects : Endo vs. exo adducts in Diels-Alder reactions alter binding affinity. For example, endo configurations (C-2 and C-4 equatorial) show higher enzyme inhibition due to optimal spatial alignment with target sites .
  • Chiral Centers : The 2-methyl and phenylethyl groups create chiral centers. Enantioselective synthesis (e.g., chiral catalysts) is critical for pharmacological studies, as seen in related NOS inhibitors .

What methodologies assess its enzyme inhibitory potential?

Q. Advanced

  • Radiolabeled Assays : Recombinant human iNOS, eNOS, or nNOS expressed in Baculovirus-infected Sf9 cells are used to measure NO synthesis inhibition. IC₅₀ values are calculated via radioactive detection of citrulline (a byproduct of NO synthesis) .
  • Kinetic Studies : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition mechanisms. For example, tetrahydroquinoline derivatives often exhibit mixed-type inhibition against iNOS .

How can contradictory spectral data during structural elucidation be resolved?

Q. Advanced

  • Multi-Technique Correlation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra, particularly for aromatic protons .
  • X-ray Crystallography : For ambiguous cases, single-crystal X-ray diffraction provides definitive stereochemical assignments, as applied to related tetrahydroquinoline-pyrrolidinone hybrids .
  • Computational Modeling : DFT calculations predict NMR shifts and optimize diastereomer geometries, reducing misinterpretation risks .

What strategies improve solubility for in vitro bioactivity studies?

Q. Advanced

  • Salt Formation : Conversion to dihydrochloride salts (e.g., HCl treatment in methanol) enhances aqueous solubility while retaining bioactivity .
  • Prodrug Design : Esterification of the acetamide group (e.g., methyl esters) increases membrane permeability, with enzymatic cleavage restoring activity .

How does structural modification impact pharmacological profiles?

Q. Advanced

  • Fluorine Substitution : Adding electron-withdrawing groups (e.g., 4-fluorophenyl) improves metabolic stability and target binding, as seen in analogs with enhanced anti-inflammatory activity .
  • Sulfonamide Hybrids : Incorporating sulfonyl groups (e.g., ethanesulfonyl) broadens kinase inhibition spectra, particularly against tyrosine kinases .

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